

An In-depth Technical Guide to 6-Methoxy-4-nitro-1H-indazole

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Compound of Interest

Compound Name: 6-Methoxy-4-nitro-1H-indazole

Cat. No.: B1593086

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Abstract

This technical guide provides a comprehensive scientific overview of **6-methoxy-4-nitro-1H-indazole**, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of a methoxy group at the 6-position and a nitro group at the 4-position offers a unique combination of electronic and steric properties for molecular design. This document details the core molecular profile, a plausible synthetic pathway, expected spectroscopic characteristics, and the potential therapeutic relevance of this compound, with a particular focus on its application as a building block for protein kinase inhibitors. All technical claims are substantiated with references to peer-reviewed literature and established chemical principles.

Core Molecular Profile

6-Methoxy-4-nitro-1H-indazole is a substituted indazole, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. The placement of the nitro group at the 4-position and the methoxy group at the 6-position significantly influences the molecule's reactivity and potential biological interactions.

Several chemical suppliers confirm the molecular formula as C₈H₇N₃O₃ and a molecular weight of approximately 193.16 g/mol for the compound associated with CAS number 1000341-08-1.^{[1][2]}

Table 1: Key Identifiers and Properties

Identifier	Value
IUPAC Name	6-Methoxy-4-nitro-1H-indazole
CAS Number	1000341-08-1[1][3]
Molecular Formula	C8H7N3O3[1]
Molecular Weight	193.16 g/mol [1]
Canonical SMILES	<chem>COC1=CC2=C(C=C1--INVALID-LINK--[O-])NN=C2</chem>
InChI Key	Not Publicly Available

Molecular Structure

The structural arrangement of **6-methoxy-4-nitro-1H-indazole** is critical to its function. The electron-withdrawing nitro group at C4 and the electron-donating methoxy group at C6 create a distinct electronic profile on the benzene portion of the scaffold.

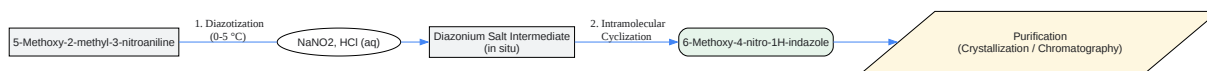
Caption: 2D structure of **6-methoxy-4-nitro-1H-indazole**.

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis for **6-methoxy-4-nitro-1H-indazole** is not extensively published, a chemically sound pathway can be proposed based on established methods for synthesizing substituted nitroindazoles. The most common route involves the diazotization and subsequent intramolecular cyclization of a substituted aniline precursor.

Plausible Synthetic Workflow

The synthesis of 4-nitroindazoles frequently starts from an appropriately substituted aniline.[4] [5] For the target molecule, a logical starting material would be 5-methoxy-2-methyl-3-nitroaniline. The workflow involves converting the aniline's amino group into a diazonium salt, which then cyclizes to form the indazole ring.



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Caption: Proposed workflow for the synthesis of **6-methoxy-4-nitro-1H-indazole**.

Representative Experimental Protocol

This protocol is a representative example based on the synthesis of similar 4-nitroindazoles.[5]

- **Preparation:** Dissolve 1.0 equivalent of 5-methoxy-2-methyl-3-nitroaniline in glacial acetic acid or a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
- **Diazotization:** Prepare a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water. Add this solution dropwise to the aniline mixture, ensuring the temperature remains below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
- **Cyclization:** After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Gradually allow the mixture to warm to room temperature and stir for an additional 12-16 hours. During this time, the diazonium salt intermediate cyclizes.
- **Work-up:** Quench the reaction by carefully pouring the mixture into a beaker of crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.
- **Isolation & Purification:** Collect the crude solid product by vacuum filtration and wash thoroughly with cold water. The crude **6-methoxy-4-nitro-1H-indazole** can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Spectroscopic Data

Full characterization of synthetic products is essential.^{[6][7][8]} Based on the structure and data from analogous compounds, the following spectroscopic signatures are anticipated.

Table 2: Predicted Spectroscopic Signatures

Technique	Expected Features
¹ H NMR	- Aromatic protons (H5, H7) appearing as distinct signals in the aromatic region (~7.0-8.5 ppm).- Aromatic proton (H3) on the pyrazole ring, typically downfield.- A sharp singlet for the methoxy (-OCH ₃) protons around 3.8-4.0 ppm.- A broad singlet for the N-H proton, typically downfield (>10 ppm), which is exchangeable with D ₂ O.
¹³ C NMR	- Aromatic carbon signals between ~100-150 ppm.- The carbon bearing the nitro group (C4) will be significantly influenced.- A signal for the methoxy carbon around 55-60 ppm.
IR Spectroscopy	- N-H stretching vibration around 3200-3400 cm ⁻¹ .- Asymmetric and symmetric N-O stretching from the nitro group at ~1520-1560 cm ⁻¹ and ~1340-1380 cm ⁻¹ , respectively.- C-O stretching from the methoxy group around 1200-1250 cm ⁻¹ .
Mass Spectrometry	- A prominent molecular ion peak [M] ⁺ or protonated molecule [M+H] ⁺ corresponding to the calculated molecular weight (193.16).

Relevance in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in numerous approved drugs, particularly in oncology.^{[9][10]} Its structural similarity to the native

purine and indole structures allows it to act as a "privileged scaffold," capable of binding to a wide range of biological targets.[\[11\]](#)

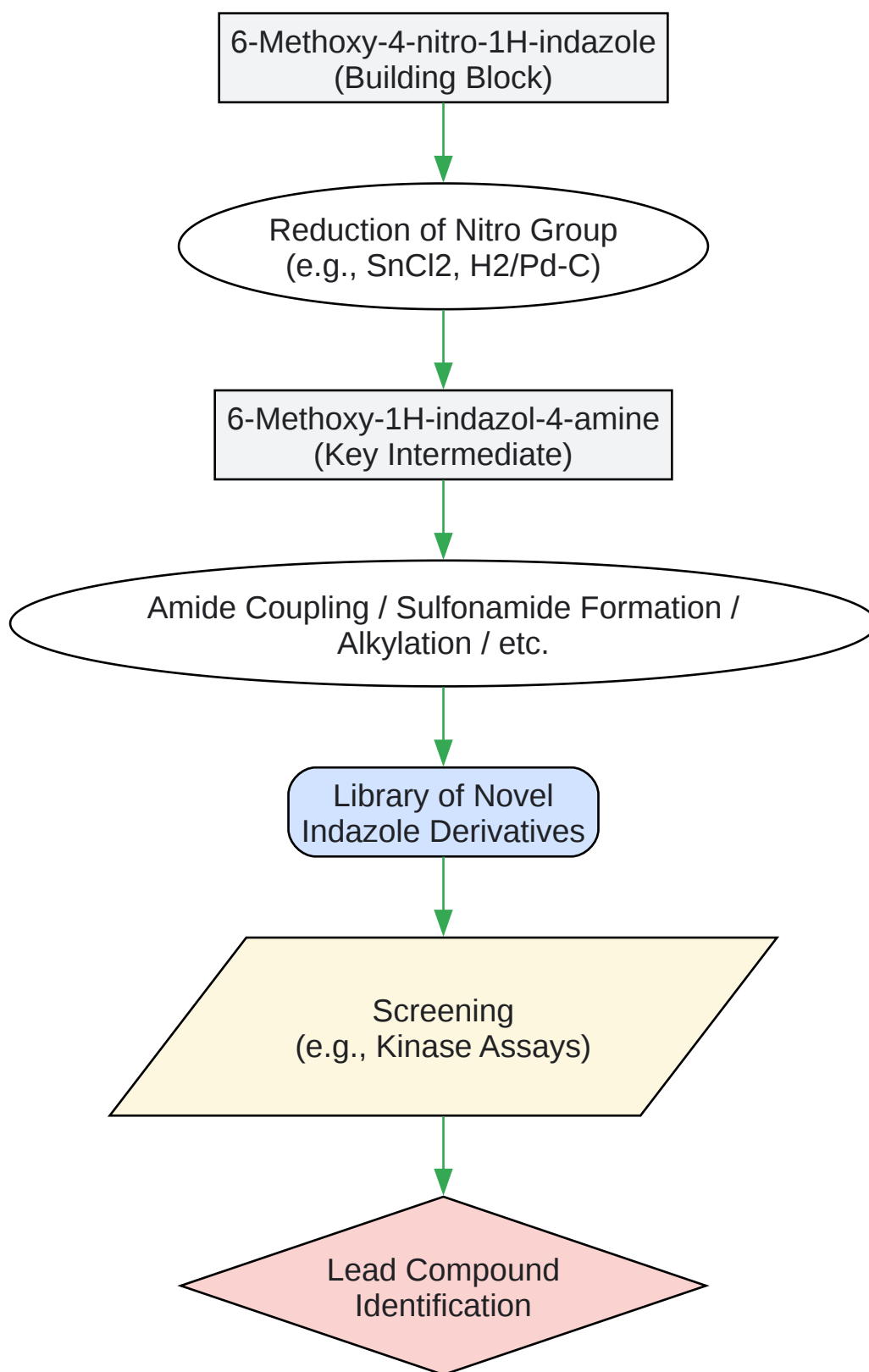
The Indazole Scaffold as a Kinase Inhibitor

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The indazole core is a highly effective "hinge-binding" motif, forming key hydrogen bonds with the ATP-binding site of many kinases.[\[9\]](#)[\[12\]](#) Marketed drugs like Pazopanib (VEGFR inhibitor) and Niraparib (PARP inhibitor) feature the indazole core, demonstrating its clinical and commercial success.

The specific substitution pattern of **6-methoxy-4-nitro-1H-indazole** makes it a valuable intermediate for developing kinase inhibitors.[\[13\]](#)

- The N-H group (at N1 or N2): Acts as a hydrogen bond donor, crucial for anchoring the molecule in the kinase hinge region.
- The Nitro Group (at C4): This strong electron-withdrawing group can be used to modulate the electronics of the ring system. Critically, it serves as a synthetic handle. The nitro group can be readily reduced to an amine, which can then be functionalized to introduce side chains that target specific pockets in the kinase active site, thereby enhancing potency and selectivity.[\[4\]](#)[\[14\]](#)[\[15\]](#)
- The Methoxy Group (at C6): This group can influence solubility and metabolic stability. Furthermore, it can form specific interactions with amino acid residues in the binding pocket or act as a vector, directing the orientation of the molecule for optimal binding.[\[9\]](#)

Logical Workflow for Drug Discovery Application



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Caption: Application of the title compound in a drug discovery workflow.

Conclusion

6-Methoxy-4-nitro-1H-indazole represents a strategically important chemical entity for researchers in synthetic and medicinal chemistry. Its core molecular properties, combined with a versatile indazole scaffold and synthetically tractable functional groups, make it an ideal starting point for the design and synthesis of novel bioactive compounds. In particular, its potential as a precursor for libraries of protein kinase inhibitors positions it as a valuable tool for developing next-generation targeted therapies in oncology and other disease areas. This guide provides the foundational knowledge required for scientists to effectively utilize this compound in their research endeavors.

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